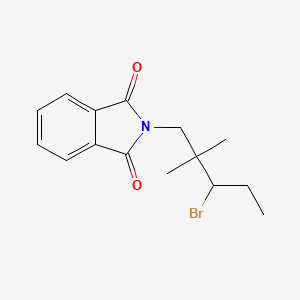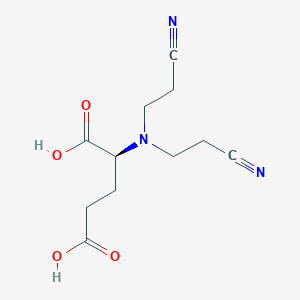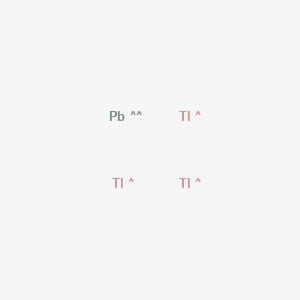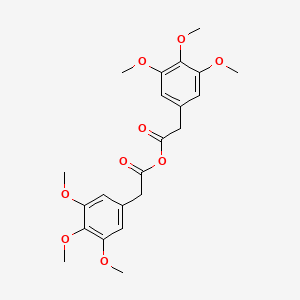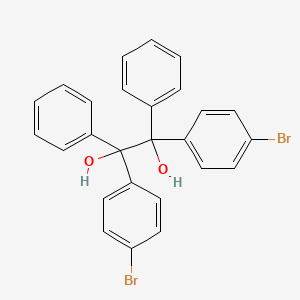![molecular formula C8H18N2O6Sn B14731942 [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) CAS No. 5072-80-0](/img/structure/B14731942.png)
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes dibutylstannanediyl groups and dioxo-lambda~5~-azane moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) typically involves the reaction of dibutyltin oxide with appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to facilitate the formation of the desired compound, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state organotin compounds, while substitution reactions may yield new organotin derivatives with different ligands .
Aplicaciones Científicas De Investigación
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways.
Industry: Used as a stabilizer in the production of plastics and as a biocide in antifouling paints.
Mecanismo De Acción
The mechanism of action of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer effects. The specific pathways involved depend on the particular application and target organism .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin bis(2,4-pentanedionate): Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams and elastomers.
Dibutyltin oxide: A precursor for various organotin compounds and used as a catalyst in organic synthesis.
Uniqueness
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5072-80-0 |
|---|---|
Fórmula molecular |
C8H18N2O6Sn |
Peso molecular |
356.95 g/mol |
Nombre IUPAC |
[dibutyl(nitrooxy)stannyl] nitrate |
InChI |
InChI=1S/2C4H9.2NO3.Sn/c2*1-3-4-2;2*2-1(3)4;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 |
Clave InChI |
QCLXXRKBTMHXDY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


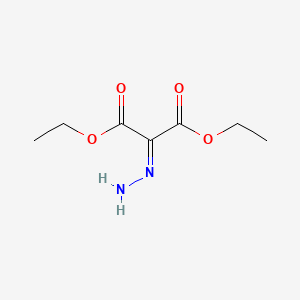
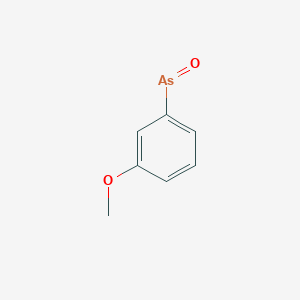

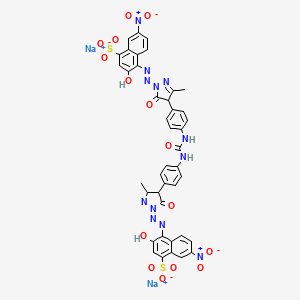
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)

